molecular formula C12H17BBrNO2 B14020665 (6-Bromo-4-methylpyridin-2-YL)boronic acid pinacol ester

(6-Bromo-4-methylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14020665
M. Wt: 297.99 g/mol
InChI Key: NKXVRXKWXHWVQE-UHFFFAOYSA-N
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Description

2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a pyridine ring substituted with a bromo group, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves the reaction of 2-bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium acetate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action for 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE lies in its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that are not easily accessible through other routes .

Properties

Molecular Formula

C12H17BBrNO2

Molecular Weight

297.99 g/mol

IUPAC Name

2-bromo-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-9(15-10(14)7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

NKXVRXKWXHWVQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Br)C

Origin of Product

United States

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